molecular formula C27H29FN4O4 B11335563 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11335563
M. Wt: 492.5 g/mol
InChI Key: HNZDODBXPWNLFY-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a piperazine ring, a fluorophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters in a non-competitive and irreversible manner, reducing the transport of nucleosides and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit ENT2 over ENT1 sets it apart from other similar compounds, making it a valuable tool for studying nucleoside transport and developing potential therapeutic agents .

Properties

Molecular Formula

C27H29FN4O4

Molecular Weight

492.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H29FN4O4/c1-34-24-14-18(15-25(35-2)26(24)36-3)17-12-21-19(23(33)13-17)16-29-27(30-21)32-10-8-31(9-11-32)22-7-5-4-6-20(22)28/h4-7,14-17H,8-13H2,1-3H3

InChI Key

HNZDODBXPWNLFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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